Pseudosaccharin chloride

Beschreibung

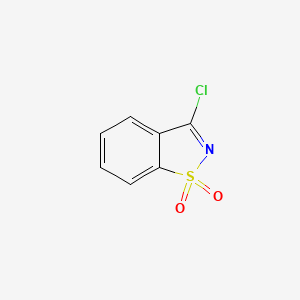

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEJRJPHNPIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205255 | |

| Record name | Pseudosaccharin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-19-1 | |

| Record name | Pseudosaccharin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudosaccharin chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudosaccharin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudosaccharin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOSACCHARIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Pathways to Pseudosaccharin Chloride and Its Derivatives

Established Synthetic Routes to 3-Chloro-1,2-benzisothiazole 1,1-Dioxide

The transformation of saccharin (B28170), a widely available starting material, into the reactive intermediate pseudosaccharin chloride is a critical first step for many synthetic applications. walisongo.ac.id This conversion is most commonly achieved through chlorination, with phosphorus pentachloride being the traditional reagent of choice.

Alternative Halogenation Protocols for this compound Precursors

While phosphorus pentachloride is the most cited reagent for the synthesis of this compound, the principles of organic synthesis allow for the consideration of alternative halogenating agents. Reagents like thionyl chloride (SOCl₂) are commonly used to convert carboxylic acids and amides into their corresponding chlorides. Although less documented specifically for saccharin, such reagents represent potential alternative protocols. The development of greener and more sustainable halogenation strategies is an ongoing area of chemical research. researchgate.net These methods often seek to avoid the use of corrosive elemental halogens or harsh reagents like PCl₅ by employing N-halo reagents (e.g., N-chlorosuccinimide) or oxidative halogenation techniques in the presence of alkali halogen salts. researchgate.net The application of these modern methods to the synthesis of this compound could offer advantages in terms of safety, waste reduction, and atom economy.

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a valuable electrophilic building block, primarily used in nucleophilic substitution reactions to create a variety of saccharin derivatives. researchgate.netgoogle.com Its reactivity is centered on the chlorine atom at the 3-position, which is susceptible to displacement by various nucleophiles, most notably amines.

Synthesis of O-Alkylated Pseudosaccharin Derivatives (Ethers)

This compound serves as an effective reagent for the preparation of O-alkylated pseudosaccharin derivatives, also known as pseudosaccharin ethers. This reaction is particularly useful for the derivatization and identification of primary and secondary alcohols. The process involves the direct reaction of this compound with an anhydrous alcohol.

The reaction is typically carried out by heating the this compound with the alcohol. For lower molecular weight alcohols, heating at 100°C for a short duration is sufficient, while higher alcohols and secondary alcohols may require higher temperatures (up to 125°C) and longer reaction times. The reaction proceeds with the evolution of hydrogen chloride gas. For lower alcohols, an excess of the alcohol is often used, which can be evaporated after the reaction. Conversely, for higher alcohols, an excess of this compound may be employed, with the excess being removed by washing with a dilute aqueous alkali solution. The resulting O-alkyl derivatives are typically crystalline solids with sharp melting points, making them suitable for characterization purposes.

| Alcohol | O-Alkyl Pseudosaccharin Derivative | Melting Point (°C) |

|---|---|---|

| Methanol (B129727) | O-Methylpseudosaccharin | 125.0 |

| Ethanol | O-Ethylpseudosaccharin | 108.5 |

| n-Propanol | O-n-Propylpseudosaccharin | 78.0 |

| n-Butanol | O-n-Butylpseudosaccharin | 70.5 |

| n-Pentanol | O-n-Pentylpseudosaccharin | 64.5 |

The alkylation of the saccharin anion, an ambident nucleophile, can lead to either N-alkylation or O-alkylation. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions. These principles have direct implications for the synthesis of pseudosaccharin derivatives.

Research on the regioselective alkylation of saccharin with various alcohols under Mitsunobu conditions has shown that the steric hindrance of the alcohol plays a crucial role in determining the outcome. Less sterically hindered primary alcohols tend to favor the formation of N-alkylated saccharin products. In contrast, more sterically hindered alcohols preferentially yield O-alkylated saccharin derivatives.

This observed regioselectivity can be extrapolated to the synthesis of pseudosaccharin derivatives. When considering the reaction of a nucleophile that has both N- and O-attack possibilities with this compound, steric factors are likely to influence the site of attack. While the primary reaction of this compound is the displacement of the chloro group, understanding the factors that govern N- versus O-alkylation in the parent saccharin system provides valuable insight into potential side reactions or alternative synthetic strategies for pseudosaccharin derivatives. For instance, attempting to synthesize a complex N-substituted derivative from a sterically bulky amine might lead to competing O-attack if trace amounts of water or other oxygen nucleophiles are present.

Advanced Functionalization through Nucleophilic Substitution

The versatility of this compound as an electrophile extends to its reaction with amino acid esters, providing a pathway to novel peptide mimetics and other biologically relevant molecules. The amino group of the amino acid ester acts as the nucleophile, displacing the chloride from the 3-position of the benzisothiazole ring.

A representative synthesis involves the reaction of this compound with an amino acid ester, such as L-tryptophan methyl ester, in an appropriate solvent. This reaction leads to the formation of an N-substituted derivative where the amino acid moiety is linked to the C3 position of the benzisothiazole core.

In one documented synthesis, this compound was reacted with L-tryptophan to yield 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-3-(1H-indol-3-yl)propanoic acid. The reaction was carried out in 1,4-dioxane, and the final product was obtained in a 65% yield. This method demonstrates a straightforward approach to conjugating amino acids to the pseudosaccharin scaffold, opening avenues for the development of new compounds with potential therapeutic properties.

| Amino Acid Reactant | Product | Solvent | Yield |

|---|---|---|---|

| L-Tryptophan | 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-3-(1H-indol-3-yl)propanoic acid | 1,4-Dioxane | 65% |

The synthesis of 3-dialkylaminoalkoxy-1,2-benzisosulfonazoles involves the reaction of this compound with a dialkylaminoalkanol. In this reaction, the hydroxyl group of the dialkylaminoalkanol acts as the nucleophile, attacking the electrophilic C3 carbon of the this compound and displacing the chloride ion to form an ether linkage.

A general synthetic procedure would involve the deprotonation of the hydroxyl group of the dialkylaminoalkanol with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide would then be reacted with this compound in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The use of the alkoxide enhances the nucleophilicity of the oxygen atom, facilitating the substitution reaction. The reaction would likely be carried out at room temperature or with gentle heating. After the reaction is complete, a standard aqueous workup would be performed to isolate the desired 3-dialkylaminoalkoxy-1,2-benzisosulfonazole product. While specific examples with detailed yields and reaction conditions for this particular class of compounds are not extensively detailed in the readily available literature, this synthetic strategy is based on the well-established reactivity of this compound with alcohols and other nucleophiles.

Derivatization for Analytically Amenable Forms

The conversion of analytes into forms that are more suitable for chromatographic analysis is a common strategy to enhance separation, detection, and quantification. This compound itself can be challenging to analyze directly by techniques like gas chromatography (GC) due to its polarity and thermal lability. Derivatization by converting it into more volatile and stable compounds is therefore a crucial step for its analytical determination.

One effective method for the derivatization of this compound is its reaction with alcohols. This reaction proceeds via a nucleophilic substitution where the alcohol displaces the chloride, forming O-alkylsaccharin derivatives. These derivatives are generally more volatile and thermally stable, making them amenable to GC analysis. The choice of alcohol can be tailored to optimize chromatographic separation and to introduce a specific mass fragmentation pattern for mass spectrometry (MS) detection. The melting points of these O-alkylsaccharin derivatives are distinct and can be used for identification purposes.

Table 1: Melting Points of O-Alkylsaccharin Derivatives for Analytical Identification

| Alkyl Group | Melting Point (°C) |

|---|---|

| Methyl | 141-144 |

| Ethyl | 85-86 |

| n-Propyl | 68-69 |

| n-Butyl | 59-60 |

| n-Amyl | 45-46 |

Construction of Complex Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of a variety of complex heterocyclic systems due to its reactive nature. The ability to introduce diverse functionalities by displacing the chloro group allows for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Ethynyl (B1212043) Sultams as Non-nucleoside Inhibitors

Sultams, which are cyclic sulfonamides, are an important class of heterocyclic compounds with a wide range of biological activities. The introduction of an ethynyl group onto the sultam nitrogen can lead to compounds with potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The synthesis of such compounds can be envisioned through the reaction of this compound with lithium acetylides. This reaction would involve the nucleophilic attack of the acetylide on the electrophilic carbon of the this compound, followed by displacement of the chloride ion. However, the direct synthesis of N-ethynyl sultams from this compound can be challenging and may require specific reaction conditions to favor N-alkynylation over other potential side reactions.

Preparation of N-Sulfonylamidine Derivatives from Saccharin using Chlorinating Agents

N-Sulfonylamidines are another class of compounds with interesting biological properties. These can be prepared from this compound through reaction with primary or secondary amines. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbon of the this compound, leading to the formation of a tetrahedral intermediate. Subsequent elimination of hydrogen chloride yields the N-substituted 3-amino-1,2-benzisothiazole-1,1-dioxide, which is a type of N-sulfonylamidine. The choice of the amine allows for the introduction of a wide variety of substituents, enabling the synthesis of a library of derivatives for biological screening. chemguide.co.ukchemguide.co.ukyoutube.comlibretexts.org

Generation of Pseudosaccharin-based Catalysts and their Application in Organic Transformations

Saccharin and its derivatives have emerged as effective and environmentally benign catalysts for a variety of organic transformations. researchgate.netrsc.orgnih.gov The acidic nature of the N-H proton in saccharin (pKa ≈ 1.6) allows it to act as a Brønsted acid catalyst. researchgate.net Furthermore, modification of the saccharin scaffold can lead to the development of novel catalysts with tailored properties. For instance, saccharin-N-sulfonic acid has been utilized as a solid acid catalyst. While direct applications of this compound as a catalyst are less common, it serves as a key intermediate in the synthesis of various saccharin derivatives that exhibit catalytic activity. These catalysts have been successfully employed in multicomponent reactions, condensation reactions, and the synthesis of heterocyclic compounds. rsc.orgnih.gov

Table 2: Applications of Saccharin-Based Catalysts in Organic Synthesis

| Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| Saccharin | Biginelli reaction, Knoevenagel condensation | Inexpensive, non-toxic, environmentally friendly. rsc.orgnih.gov |

| Saccharin-N-sulfonic acid | Esterification, protection of functional groups | Solid acid catalyst, easy to handle and recover. semanticscholar.org |

| Sodium Saccharin | Synthesis of 1,3,5-triazinane-2,4,6-triones | Basic, green, and readily available. rsc.org |

Role of this compound in Telescopic Reactions for Aryl Iodide Synthesis

Telescopic reactions, where sequential transformations are carried out in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Saccharin and its derivatives play a crucial role in a greener and cost-effective method for the synthesis of aryl iodides via a one-pot diazotization-iodination sequence. scispace.comresearchgate.nettubitak.gov.tr In this process, arene diazonium saccharin salts are generated in situ from the corresponding anilines. These intermediates are relatively stable and can be subsequently converted to aryl iodides upon treatment with an iodine source.

While this compound is not directly used in the telescopic synthesis of aryl iodides, it is intrinsically linked to the saccharin chemistry that enables this transformation. The stability of the arene diazonium saccharin intermediate is attributed to the electron-withdrawing nature of the saccharin moiety, a feature that is established during the synthesis of saccharin and its derivatives, including this compound. This methodology avoids the need for isolating potentially explosive diazonium salts and minimizes waste generation. scispace.comtubitak.gov.tr

Comparative Analysis of Chlorinating Agents in Saccharin Derivatization

The synthesis of this compound is most commonly achieved by the chlorination of saccharin. Various chlorinating agents can be employed for this transformation, with phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) being the most frequently used. The choice of chlorinating agent can significantly impact the reaction conditions, yield, and purity of the product.

Phosphorus pentachloride is a powerful chlorinating agent that readily reacts with saccharin to produce this compound. wikipedia.orgwalisongo.ac.id The reaction is typically carried out by heating a mixture of the two reagents. A major byproduct of this reaction is phosphorus oxychloride (POCl₃), which needs to be removed from the final product. walisongo.ac.id

Thionyl chloride, often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF), is another effective reagent for the chlorination of saccharin. prepchem.comgoogle.com This method often proceeds under milder conditions compared to the use of PCl₅. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the workup procedure.

Other chlorinating agents, such as phosphorus oxychloride (POCl₃) and bis(trichloromethyl) carbonate (triphosgene), have also been utilized for the synthesis of this compound. google.comprepchem.com The selection of the most appropriate chlorinating agent depends on factors such as substrate compatibility, desired reaction scale, and safety considerations.

Table 3: Comparison of Chlorinating Agents for the Synthesis of this compound from Saccharin

| Chlorinating Agent | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Neat, heating | ~80-90 | High reactivity, good yields. wikipedia.orgwalisongo.ac.id | Harsh conditions, solid reagent, POCl₃ byproduct removal. walisongo.ac.id |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent with a catalyst (e.g., DMF) | ~70-85 | Milder conditions, gaseous byproducts are easily removed. prepchem.comgoogle.com | Requires a catalyst, can be corrosive. |

| Phosphorus Oxychloride (POCl₃) | Heating at ~120°C | ~77-81 | Liquid reagent, can act as both reagent and solvent. prepchem.com | High reaction temperature, aqueous workup required. prepchem.com |

| Bis(trichloromethyl) carbonate | In an organic solvent with a catalyst at 50-150°C | ~74-89 | Safer alternative to phosgene. google.com | Requires a catalyst and higher temperatures. google.com |

Reaction Mechanisms and Mechanistic Investigations of Pseudosaccharin Chloride Transformations

Nucleophilic Acyl Substitution Pathways Involving Pseudosaccharin Chloride

This compound (3-chloro-1,2-benzisothiazole 1,1-dioxide) serves as a key substrate in nucleophilic acyl substitution reactions, primarily for the synthesis of N-substituted pseudosaccharin derivatives. sigmaaldrich.comresearchgate.net These transformations generally proceed through a characteristic addition-elimination mechanism common to acyl halides. semanticscholar.orgyoutube.commasterorganicchemistry.com The electrophilic carbon atom of the pseudo-acyl chloride is attacked by a nucleophile, such as an amine, leading to the formation of a tetrahedral intermediate. semanticscholar.orgmasterorganicchemistry.com This is followed by the elimination of the chloride leaving group and the regeneration of the carbon-nitrogen double bond character within the heterocyclic ring system, yielding the substituted product. youtube.com

The reaction of this compound with amines is a form of aminolysis, a well-established nucleophilic acyl substitution reaction. masterorganicchemistry.comrsc.org While specific kinetic and thermodynamic studies for this compound are not extensively documented in readily available literature, the principles governing these reactions are well understood. The reaction is typically rapid, often described as violent with concentrated solutions of amines, indicating a thermodynamically favorable process with a low activation energy barrier. youtube.com

The mechanism involves two main stages: a nucleophilic addition followed by an elimination. semanticscholar.orgyoutube.com

Addition Stage: The amine, acting as a nucleophile, attacks the electrophilic carbon of the this compound. This leads to the formation of a transient, unstable tetrahedral intermediate. semanticscholar.org

Elimination Stage: The intermediate collapses, reforming the C=N bond and expelling the chloride ion as the leaving group. A second equivalent of the amine then acts as a base to deprotonate the nitrogen, yielding the final N-substituted amide and an ammonium (B1175870) chloride salt. youtube.comrsc.org

The choice of solvent and reagent is critical in directing the outcome of reactions involving this compound. Aprotic solvents such as Dioxane, THF, or DMF are commonly employed for reactions with amines to form amide derivatives. libretexts.org The solvent can influence reaction rates by stabilizing the transition state and intermediates. Polar aprotic solvents are generally favored for bimolecular nucleophilic substitution (SN2)-like reactions as they can solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity. reddit.comnih.gov

The nature of the nucleophile significantly affects the reaction. While amines typically yield the expected substitution products (pseudosaccharin amines), other nucleophiles can lead to different outcomes. sigmaaldrich.comresearchgate.net For instance, reactions with certain carbanions or in the presence of sodium ethoxide can lead to ring-opening of the benzisothiazole system, forming benzo[b]thiophene derivatives instead of direct substitution products. nih.gov This highlights a competitive reaction pathway where nucleophilic attack can occur at the sulfur atom, initiating ring cleavage. nih.gov Therefore, to achieve the desired nucleophilic acyl substitution, reagents must be chosen that selectively attack the electrophilic carbon over the sulfur atom.

The success of nucleophilic acyl substitution reactions hinges on the presence of a good leaving group. In this compound, the chloride ion serves this role effectively. A good leaving group is defined by its ability to stabilize the negative charge it acquires upon departure. semanticscholar.org This is typically associated with weak bases, as they are the conjugate bases of strong acids. semanticscholar.org

The chloride ion (Cl⁻) is the conjugate base of hydrochloric acid (HCl), a strong acid, making it a very weak base and an excellent leaving group. Its departure in the rate-determining step of many substitution reactions is facile. The efficiency of the leaving group directly impacts the reaction rate; better leaving groups lead to faster reactions. semanticscholar.org In the context of this compound, the high reactivity is largely attributable to the excellent nucleofugacity (leaving group ability) of the chloride.

The general reactivity order for halide leaving groups in such substitution reactions is I⁻ > Br⁻ > Cl⁻ > F⁻, reflecting the basicity of the ions (with iodide being the weakest base). While chloride is not the best possible leaving group among the halogens, it provides a good balance of reactivity and substrate stability, making this compound a versatile reagent for synthesizing a variety of derivatives.

Pericyclic Reactions and Rearrangements of Pseudosaccharin Derivatives

Beyond substitution reactions, derivatives of pseudosaccharin can undergo thermally induced pericyclic rearrangements, specifically sigmatropic shifts. These reactions involve the reorganization of σ and π bonds within the molecule, proceeding through a cyclic transition state.

A notable rearrangement is the thermally induced isomerization of 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide, a pseudosaccharyl allylic ether. In this reaction, the allylic group migrates from the oxygen atom (O-allyl ether) to the nitrogen atom of the benzisothiazole ring, resulting in the formation of 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (N-allyl pseudosaccharin).

This isomerization process is initiated by heating and occurs in the molten phase of the reactant, typically starting at temperatures around 150 °C. The reaction follows first-order kinetics, which is consistent with an intramolecular process. Studies have shown that for some pseudosaccharyl derivatives, both- and-shift mechanisms are possible, with the outcome being dependent on factors like temperature and reaction time. nih.gov

Based on kinetic data, the O- to N-migration of the allylic group is proposed to occur via a concerted [3,3'] sigmatropic mechanism. This type of rearrangement, analogous to the Claisen rearrangement, involves a cyclic transition state where bond-making and bond-breaking occur simultaneously.

Multidisciplinary investigations using infrared spectroscopy and differential scanning calorimetry have been employed to study the kinetics of this isomerization. These studies have allowed for the determination of the activation energy for the process. For the isomerization of 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide, the activation energy was determined to be approximately 92 kJ mol⁻¹. A more precise value of 92.2 ± 1.1 kJ mol⁻¹ has also been reported. In a related compound, pseudosaccharyl crotyl ether, the activation energy for the [3,3'] migration in the molten state was found to be 49.1 ± 5.3 kJ mol⁻¹. semanticscholar.org This data supports the feasibility of a concerted pericyclic pathway under thermal conditions.

Interactive Data Table: Activation Energy for Sigmatropic Rearrangements of Pseudosaccharyl Ethers

| Compound | Rearrangement Type | Phase | Activation Energy (Ea) |

| 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide | [3,3'] Sigmatropic Isomerization (O- to N-migration) | Molten | 92.2 ± 1.1 kJ mol⁻¹ |

| 3-(E)-but-2-enoxy)-1,2-benzisothiazole 1,1-dioxide (Pseudosaccharyl crotyl ether) | [3,3'] Sigmatropic Isomerization (O- to N-migration) | Molten | 49.1 ± 5.3 kJ mol⁻¹ semanticscholar.org |

Catalytic Mechanisms Involving this compound as a Reagent

While direct catalytic applications of this compound are not extensively documented, its derivatives and related saccharin (B28170) compounds have been shown to participate in and promote various catalytic reactions. The inherent reactivity of the sulfonyl chloride group and the potential for modification of the saccharin scaffold allow for the design of catalysts with unique properties.

Mechanistic Insights into Microwave-Assisted Oxidations

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. researchgate.net In the context of oxidation reactions, microwave irradiation can significantly enhance reaction rates and improve yields. While specific studies detailing the mechanism of microwave-assisted oxidations using this compound as the primary reagent are not prevalent, the general principles of microwave chemistry can be applied to understand its potential role.

Microwave heating is known to cause rapid and uniform heating of the reaction mixture, which can lead to the acceleration of reaction rates. acs.org In oxidation reactions, this can facilitate the formation of the active oxidizing species and enhance its reactivity towards the substrate. For instance, in a related system, a tetrazole-amino-saccharin derivative has been utilized as an organocatalyst for the microwave-assisted oxidation of benzyl (B1604629) alcohols to aldehydes. researchgate.net The proposed catalytic cycle involves the generation of radical species, a process that can be influenced by the rapid heating provided by microwaves.

The efficiency of microwave-assisted reactions is also dependent on the dielectric properties of the reactants and the solvent. This compound, with its polar sulfonyl chloride group, would be expected to couple efficiently with microwave irradiation, potentially leading to localized superheating and enhanced reaction kinetics. Further mechanistic studies are required to fully elucidate the specific role of this compound and its derivatives in microwave-assisted oxidation reactions, including the nature of the intermediates and transition states involved.

Catalytic Hydrogenolysis Promoted by this compound Derivatives

Currently, there is a lack of scientific literature describing the use of this compound or its derivatives as promoters or catalysts for hydrogenolysis reactions. Hydrogenolysis, the cleavage of a chemical bond by reaction with hydrogen, is typically catalyzed by transition metals such as palladium, platinum, and nickel. acs.orgmdpi.comlibretexts.org The reaction mechanism generally involves the oxidative addition of the substrate to the metal center, followed by reaction with a hydride source.

Saccharin and its derivatives are known to act as catalysts in a range of other organic transformations, including condensation reactions, halogenations, and functional group protections. researchgate.net However, their application in catalytic hydrogenolysis has not been reported. The typical substrates for hydrogenolysis include compounds with benzylic, allylic, or other labile groups, as well as the cleavage of C-O and C-X (where X is a halogen) bonds. nih.govlibretexts.org The mechanisms of these reactions are well-studied and are dependent on the specific catalyst and substrate involved. mdpi.com Future research may explore the potential for designing novel saccharin-based ligands for transition metal catalysts to modulate their activity and selectivity in hydrogenolysis reactions.

Investigation of Ambident Anion Reactivity in Related Saccharin Systems

The saccharin anion is a classic example of an ambident nucleophile, possessing two potential sites for electrophilic attack: the nitrogen atom and the exocyclic oxygen atom of the carbonyl group. The regioselectivity of reactions involving the saccharin anion, particularly alkylation, is a subject of significant interest as it provides insights into the factors governing the reactivity of ambident nucleophiles.

The alkylation of the sodium salt of saccharin with an alkyl halide, such as iodoethane, can lead to the formation of two distinct products: N-ethylsaccharin and O-ethylsaccharin. acs.org The ratio of these products is influenced by a variety of factors, including the nature of the solvent, the counter-ion, the alkylating agent, and the reaction temperature.

Solvent Effects: The choice of solvent plays a crucial role in determining the outcome of the reaction. In polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the "naked" saccharin anion is more readily available for reaction, and N-alkylation is often the major pathway. researchgate.netacs.org These solvents solvate the cation more effectively than the anion, leaving the nucleophilic sites of the anion exposed. In contrast, in polar protic solvents, hydrogen bonding to the more electronegative oxygen atom can hinder its nucleophilicity, potentially favoring N-alkylation.

Kinetic vs. Thermodynamic Control: The formation of N- and O-alkylation products can be understood in the context of kinetic and thermodynamic control. The oxygen atom, being more electronegative, is considered the "harder" nucleophilic center, while the nitrogen atom is "softer." According to Hard and Soft Acid-Base (HSAB) theory, hard electrophiles will preferentially react at the hard oxygen center (kinetic control), while soft electrophiles will favor the soft nitrogen center. The N-alkylated product is generally found to be the thermodynamically more stable isomer. Therefore, under conditions that allow for equilibration, such as higher temperatures and longer reaction times, the N-substituted product is expected to be the major product. acs.orglibretexts.org

The following table summarizes the general trends observed in the alkylation of the saccharin anion:

| Factor | Condition | Predominant Product | Rationale |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | N-Alkylation | "Naked" anion, favors reaction at the softer nitrogen center. |

| Polar Protic (e.g., Ethanol) | N-Alkylation (often) | Hydrogen bonding deactivates the harder oxygen center. | |

| Reaction Control | Kinetic (Low temperature, short time) | O-Alkylation (potentially) | Reaction at the more electronegative oxygen atom is faster. |

| Thermodynamic (High temperature, long time) | N-Alkylation | The N-alkylated product is the more stable isomer. |

Advanced Mechanistic Studies on Reactions of Acid Halides (General Context)

To gain a deeper understanding of the reaction mechanisms of this compound, it is instructive to examine advanced mechanistic studies conducted on the broader class of acid halides. These studies employ sophisticated techniques such as kinetic isotope effect measurements and computational chemistry to elucidate the intricate details of reaction pathways.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a chemical reaction. researchgate.net By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), changes in the reaction rate can be measured. These changes provide valuable information about bond breaking and bond formation in the rate-determining step of the reaction.

In the context of nucleophilic acyl substitution reactions of acid halides, KIE studies can help to distinguish between different proposed mechanisms. For instance, a primary KIE would be expected if a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE, where the isotopic substitution is at an atom not directly involved in bond cleavage, can provide information about changes in hybridization at the reaction center. libretexts.org

For example, in the hydrolysis of an acid chloride, a secondary KIE at the carbonyl carbon (¹²C vs. ¹³C) can help to elucidate the nature of the tetrahedral intermediate. A change from sp² hybridization in the reactant to sp³ hybridization in the tetrahedral intermediate would be expected to result in an inverse secondary KIE (k_light/k_heavy < 1). researchgate.net Conversely, the breakdown of the tetrahedral intermediate to form the product would involve a change from sp³ back to sp² hybridization, potentially leading to a normal secondary KIE.

The following table illustrates the expected types of KIEs for different mechanistic steps in a hypothetical nucleophilic acyl substitution reaction:

| Isotopic Substitution | Mechanistic Step | Expected KIE Type | Rationale |

| C-X bond (leaving group) | Cleavage of the C-X bond is rate-determining | Primary | Direct involvement of the bond in the rate-determining step. |

| Carbonyl Carbon | Formation of the tetrahedral intermediate | Inverse Secondary | Change in hybridization from sp² to sp³. |

| Nucleophile (e.g., O-H) | Proton transfer from the nucleophile is rate-determining | Primary | Direct involvement of the O-H bond in the rate-determining step. |

Computational Elucidation of Reaction Pathways

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing detailed insights into the structures of transition states and intermediates, as well as the energetics of reaction pathways. researchgate.net Density Functional Theory (DFT) and ab initio methods are commonly employed to model the reactions of acid halides. researchgate.netresearchgate.net

Computational studies on the nucleophilic substitution reactions of acyl chlorides have challenged the long-held belief that these reactions always proceed through a discrete tetrahedral intermediate. acs.orgnih.gov Some calculations suggest that for certain nucleophiles and substrates, the reaction may follow a concerted Sₙ2-like pathway, where bond formation and bond breaking occur in a single step, bypassing a stable intermediate. acs.orgnih.gov

For sulfonyl chlorides, which are structurally related to this compound, computational studies have also been employed to investigate their solvolysis mechanisms. These studies indicate that for many arenesulfonyl and alkanesulfonyl chlorides, a bimolecular nucleophilic substitution, likely concerted, is the predominant pathway. mdpi.com

Applications of Pseudosaccharin Chloride in Advanced Organic Synthesis

Strategic Building Block in Medicinal Chemistry and Drug Development

The inherent structural features of the saccharin (B28170) scaffold, including its aromatic ring, sulfonamide group, and lactam functionality, make it an attractive starting point for the design of novel therapeutic agents. Pseudosaccharin chloride serves as a key intermediate in the chemical modification of this scaffold, enabling the introduction of various pharmacophores to modulate biological activity and target-specific interactions.

This compound has been effectively utilized in the synthesis of inhibitors targeting Human Leukocyte Elastase (HLE), a serine protease implicated in various inflammatory diseases. The primary synthetic strategy involves the reaction of this compound with amines, particularly amino acid esters, to generate pseudosaccharin amine derivatives.

Detailed research has demonstrated that the synthesis of alkyl [(1,1-dioxo-benzo[d]isothiazol-3-yl)amino]alkanoates can be achieved through the reaction of amino acid esters with this compound. Subsequent hydrolysis of the ester group under aqueous basic conditions is also possible. A number of these synthesized compounds have been screened for their ability to inhibit HLE.

| Compound | Ki (μM) against HLE | Inhibition Type |

| 4k | 45 | Reversible |

| 4m | 60 | Reversible |

| Cyanomethyl (2S,3S)-2-(1,1-dioxobenzo[d]isothiazol-3-ylamino)-3-methylpentanoate | 0.8 | Not Specified |

This table summarizes the inhibitory activity of selected pseudosaccharin amine derivatives against Human Leukocyte Elastase (HLE). Data compiled from multiple research studies.

These findings underscore the utility of this compound as a starting material for generating potent HLE inhibitors. The pseudosaccharin amine skeleton, combined with a carbonyl functionality, is designed to interact with the active site of the elastase enzyme. Specifically, the design anticipates a nucleophilic attack by the hydroxyl group of the Ser-195 residue in the elastase active site on the carbonyl carbon of the inhibitor.

While the saccharin scaffold is explored in the design of various kinase inhibitors, publicly available scientific literature does not provide specific details on the use of this compound as a direct strategic building block for the design and synthesis of inhibitors for Src kinase, VEGFR, RET, and FGFR1.

The saccharin scaffold is a known inhibitor of carbonic anhydrases, a family of enzymes involved in numerous physiological processes. However, the available scientific literature does not specify the use of this compound as a starting material for the synthesis of carbonic anhydrase inhibitors. Research in this area typically focuses on modifications of the saccharin molecule at other positions.

The synthesis of saccharin-1,2,3-triazole conjugates is an area of interest for creating novel bioactive molecules. The primary method for creating these conjugates is through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This process involves the derivatization of the benzene (B151609) ring of the saccharin molecule to introduce either an azide (B81097) or an alkyne functional group. These functionalized saccharin derivatives then undergo cycloaddition with corresponding alkyne or azide partners. The currently available scientific literature does not describe a synthetic route to saccharin-1,2,3-triazole conjugates that utilizes this compound as a starting material.

Scaffolds for Bioactive Molecules

Development of Novel Sultams for Antiviral Research (e.g., HIV-1 Reverse Transcriptase)

The synthesis of novel sultams, or cyclic sulfonamides, is an area of significant interest in medicinal chemistry due to their diverse biological activities. While direct evidence for the use of this compound in the synthesis of HIV-1 reverse transcriptase (RT) inhibitors is not extensively documented in publicly available literature, the core structure of this compound is a precursor to the sultam scaffold. Research into HIV-1 RT inhibitors has explored a wide range of heterocyclic compounds, including those containing sulfur and nitrogen. The development of sultam-based inhibitors for HIV-1 protease has been a subject of research, indicating the potential of this class of compounds to interact with key viral enzymes. researchgate.net

The general synthetic route to N-substituted sultams often involves the reaction of a sulfonyl chloride with an amine. In this context, this compound could theoretically serve as a starting material for the generation of a library of novel sultams. The reaction of this compound with various primary amines would lead to the formation of N-substituted 1,2-benzisothiazol-3-one 1,1-dioxides, which are a class of sultams. By incorporating diverse functionalities into the amine coupling partner, a wide array of sultam derivatives could be synthesized and subsequently screened for their inhibitory activity against HIV-1 RT. While specific examples directly linking this compound to HIV-1 RT inhibitors are scarce, the underlying chemistry of sultam formation from sulfonyl chlorides provides a strong rationale for its potential in this area of antiviral research.

Reagent for Specific Chemical Transformations

This compound's reactivity makes it a valuable tool for specific chemical transformations, enabling the modification of functional groups and the construction of complex molecular architectures.

Derivatization Agent for Alcohols and Other Functionalities

This compound is recognized as an important derivatizing agent, particularly for alcohols. researchgate.net The reaction of this compound with an alcohol in the presence of a base, such as pyridine (B92270), results in the formation of a stable sulfonate ester. libretexts.org This transformation is useful for several reasons in organic synthesis. Firstly, the conversion of a hydroxyl group into a sulfonate ester transforms it into a good leaving group, facilitating subsequent nucleophilic substitution reactions. libretexts.org Secondly, the resulting derivatives are often crystalline solids with sharp melting points, which can aid in the purification and characterization of complex molecules, particularly in natural product chemistry.

The general reaction conditions for the derivatization of alcohols with this compound involve dissolving the alcohol in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), and adding this compound in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl generated during the reaction. libretexts.org The reaction typically proceeds at room temperature and can be completed within a few hours. The scope of this reaction is broad, encompassing primary, secondary, and tertiary alcohols. youtube.com

Table 1: Derivatization of Alcohols with this compound

| Alcohol Type | General Reaction Conditions | Product |

|---|---|---|

| Primary Alcohol | This compound, pyridine, CH2Cl2, RT | Alkyl 1,2-benzisothiazole-3-sulfonate 1,1-dioxide |

| Secondary Alcohol | This compound, pyridine, CH2Cl2, RT | Alkyl 1,2-benzisothiazole-3-sulfonate 1,1-dioxide |

Beyond alcohols, the electrophilic nature of the sulfonyl chloride in this compound allows it to react with other nucleophiles, such as amines and thiols, to form the corresponding sulfonamides and thiosulfonates, respectively. This reactivity further expands its utility as a versatile derivatizing agent.

Precursor for Synthesizing Complex Poly-substituted Benzisothiazoles

This compound is a key starting material for the synthesis of a wide variety of 3-substituted-1,2-benzisothiazole 1,1-dioxides. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a diverse range of functional groups.

A significant application in this area is the reaction of this compound with organometallic reagents, such as Grignard reagents and organolithium compounds. These reactions provide a direct route to the formation of carbon-carbon bonds at the 3-position of the benzisothiazole ring system. For instance, the reaction of this compound with an excess of a Grignard reagent (R-MgX) leads to the formation of the corresponding 3-alkyl- or 3-aryl-1,2-benzisothiazole 1,1-dioxide.

Table 2: Synthesis of 3-Substituted Benzisothiazoles from this compound

| Organometallic Reagent | Product |

|---|---|

| Phenylmagnesium bromide | 3-Phenyl-1,2-benzisothiazole 1,1-dioxide |

| Methylmagnesium iodide | 3-Methyl-1,2-benzisothiazole 1,1-dioxide |

The reaction conditions for these transformations typically involve the slow addition of the organometallic reagent to a solution of this compound in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, at low temperatures to control the reactivity. This methodology allows for the synthesis of a broad library of poly-substituted benzisothiazoles with various electronic and steric properties, which can be further elaborated into more complex molecular structures for applications in medicinal chemistry and materials science.

Advanced Synthetic Methodologies Facilitated by this compound

The reactivity of this compound also allows for its incorporation into more advanced and efficient synthetic strategies, such as multicomponent reactions and catalytic processes.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. While specific examples detailing the direct use of this compound in well-known MCRs like the Ugi or Passerini reactions are not prevalent, its chemical nature as a sulfonyl chloride suggests its potential for integration into such processes.

For instance, sulfonyl chlorides can react with imines to form N-sulfonyl iminium ions. researchgate.net These reactive intermediates can then be trapped by a third component, such as a nucleophile, in a multicomponent fashion. Given that this compound can be used to generate N-sulfonyl imines, it is conceivable that it could participate in MCRs. A hypothetical MCR could involve the reaction of an aldehyde and an amine to form an imine in situ, which then reacts with this compound to generate an N-sulfonyl iminium ion. This intermediate could subsequently be intercepted by a nucleophile to generate a complex, polyfunctionalized molecule in a single synthetic operation. The development of such MCRs involving this compound would represent a significant advancement in the efficient synthesis of novel heterocyclic compounds. nih.gov

Catalytic Applications in Fine Chemical Synthesis

The application of this compound in catalysis is an emerging area of interest. While the compound itself is not typically used as a direct catalyst, it can serve as a precursor for the synthesis of ligands for transition metal catalysts. The benzisothiazole core and the potential for substitution at the 3-position allow for the design of novel ligands with specific electronic and steric properties.

Transition metal complexes containing chloride ligands are a broad and important class of catalysts. wikipedia.org this compound could potentially be used to synthesize ligands that coordinate to transition metals, thereby modulating their catalytic activity and selectivity. For example, a derivative of this compound with a coordinating group at the 3-position could be synthesized and then complexed with a transition metal like palladium, rhodium, or copper. mdpi.com Such complexes could then be evaluated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The development of catalysts derived from this compound could offer new avenues for the synthesis of fine chemicals with high efficiency and selectivity. sigmaaldrich.com

Theoretical and Computational Chemistry Studies of Pseudosaccharin Chloride Systems

Electronic Structure and Bonding Analysis

Understanding the electronic structure and the nature of chemical bonds within a molecule is fundamental to predicting its reactivity and interaction behavior. For pseudosaccharin chloride, computational methods can elucidate the distribution of electrons and the energies of its molecular orbitals, which are key determinants of its chemical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and less stable. irjweb.comresearchgate.net The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. nih.gov The energy of this gap can be used to understand charge transfer interactions within the molecule. irjweb.com

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between two or more molecular fragments into physically meaningful components. rsc.orgsemanticscholar.org This analysis provides a quantitative understanding of the nature of the chemical bond and intermolecular interactions. Typically, the interaction energy is broken down into terms such as electrostatic interactions, Pauli repulsion (exchange-repulsion), orbital interactions (polarization and charge transfer), and dispersion forces. researchgate.netescholarship.org

EDA is a valuable tool for analyzing interactions in various chemical systems, from simple dimers to complex protein-ligand binding. semanticscholar.orgescholarship.org However, specific EDA studies focused on the molecular interactions of this compound with other molecules or biological targets have not been reported in the reviewed literature. Such studies could provide detailed insights into the forces governing its interactions in different chemical environments.

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the relative energies and stability of these conformers is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape. Computational methods, such as systematic or stochastic conformational searches, can be employed to identify low-energy conformers and determine their relative populations. frontiersin.org

Despite the importance of conformational flexibility for molecular recognition, dedicated computational studies on the conformational analysis and relative stability of different conformers of this compound are not available in the surveyed literature.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand (small molecule) interacts with a receptor (typically a protein). Docking predicts the preferred binding orientation and affinity of a ligand to a target, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govnih.gov These methods are instrumental in drug discovery and for understanding the molecular basis of enzyme inhibition.

While direct computational studies on this compound itself are limited, extensive research has been conducted on its derivatives, which are synthesized using this compound as a starting material. These studies provide valuable indirect information about the potential interactions of the core pseudosaccharin scaffold.

This compound serves as a key intermediate for the synthesis of various saccharin (B28170) derivatives that have been investigated as potent enzyme inhibitors. Molecular docking has been instrumental in rationalizing the inhibitory activity of these derivatives against several enzyme classes, including elastase and carbonic anhydrases (CAs). researchgate.net

For instance, a series of alkyl [(1,1-dioxo-benzo[d]isothiazol-3-yl)amino]alkanoates, synthesized from this compound, were identified as reversible inhibitors of Human Leukocyte Elastase (HLE). researchgate.net Molecular docking studies on these compounds helped to elucidate the potential binding modes within the active site of HLE, providing a structural basis for their inhibitory mechanism. researchgate.net

Similarly, other derivatives have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, which are important targets in cancer therapy. researchgate.netnih.govmdpi.com Docking studies for these compounds have been used to predict their interactions with the zinc ion and key amino acid residues in the active sites of hCA IX and XII, helping to explain the observed potency and selectivity. researchgate.netmdpi.com

A primary goal of molecular docking is to predict the binding affinity (often expressed as a docking score or inhibitory constant like Kᵢ or IC₅₀) and the specific binding pose of a ligand. nih.gov For derivatives of this compound, these predictions have been crucial for understanding their structure-activity relationships.

In the case of HLE inhibitors, specific ester derivatives of pseudosaccharinamine showed significant inhibitory activity, with experimentally determined Kᵢ values. researchgate.net For example, compounds designated as 4k and 4m were found to be reversible HLE inhibitors with Kᵢ values of 45 µM and 60 µM, respectively. researchgate.net Molecular docking helps to rationalize these findings by showing how modifications to the derivative structure can lead to more favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site. researchgate.net

The following table summarizes the inhibitory activity of selected this compound derivatives against HLE.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |

|---|---|---|---|

| Compound 4k | Human Leukocyte Elastase (HLE) | 45 µM | Reversible |

| Compound 4m | Human Leukocyte Elastase (HLE) | 60 µM | Reversible |

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecular systems. researchgate.netarxiv.org These computational approaches are applied in diverse areas of chemistry, from materials science to biochemistry. mit.edustonybrook.edu In the context of this compound, these methods provide detailed insights into its molecular geometry, reaction mechanisms, and interactions with other molecules.

Optimization of Molecular Geometries

The first step in many computational chemistry studies is the optimization of the molecular geometry to find the lowest energy structure. Both DFT and ab initio methods are employed for this purpose. researchgate.net DFT methods, such as those utilizing the B3LYP functional, are often used to calculate the electronic structure and model electrostatic features. researchgate.net For instance, the B3LYP/6-31+G(d) level of theory has been successfully used to analyze intermolecular hydrogen bonds. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, are also used for geometry optimization. The choice of method and basis set is crucial for obtaining accurate results. For example, in studies of reactions involving halogenated compounds, minimum energy paths have been calculated at levels like MPW1K/6-311G(d,p) and QCISD/6-311G(d,p), with further energy corrections at higher levels of theory like QCISD(T)/6-311++G(3df,3pd). nih.gov The table below summarizes some common methods used for geometry optimization.

| Method Type | Example Functional/Method | Basis Set Example | Application Context |

| DFT | B3LYP | 6-31+G(d) | Analysis of intermolecular interactions researchgate.net |

| DFT | PBE0-D3, SCAN | - | Investigating aqueous solvation of chloride ions rsc.org |

| Ab initio | MPW1K | 6-311G(d,p) | Calculating minimum energy paths for reactions nih.gov |

| Ab initio | QCISD | 6-311G(d,p) | Calculating minimum energy paths for reactions nih.gov |

Prediction of Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by predicting their energetics and identifying transition states. rsc.org These calculations can estimate reaction pathways, transition state energies, and associated equilibria. rsc.org This predictive capability allows researchers to explore potential reactions before conducting laborious and costly experiments. rsc.org

For reactions involving chlorinated compounds, such as the SN2 reaction between chloromethane (B1201357) and a chloride ion, quantum mechanics can be used to create an intrinsic reaction pathway from the initial complex to the final complex. arxiv.orgnih.gov The potential energy surface (PES) for such reactions can be described, and the transition state, which is the state with the highest potential energy along the reaction coordinate, can be identified. nih.gov The geometries of transition states are determined by locating the first-order saddle points on the PES. nih.gov

While DFT can sometimes be problematic for charged ionic transition states, it remains a common tool. nih.gov For example, the B3LYP/6-31+G* level of theory has been used to construct the intrinsic reaction pathway for the SN2 reaction of chloromethane and chloride. arxiv.orgnih.gov The table below presents an overview of computational approaches for predicting reaction energetics.

| Computational Task | Method Example | Level of Theory Example | Key Information Obtained |

| Intrinsic Reaction Pathway | Classical Quantum Mechanics | B3LYP/6-31+G* | Step-by-step mechanism from reactant to product arxiv.orgnih.gov |

| Potential Energy Surface | Variational Quantum Eigensolver (VQE) | UCCSD/STO-3G | Energy landscape of the reaction arxiv.org |

| Transition State Geometry | Saddle Point Search | B3LYP/6-31G** | Structure of the highest energy point on the reaction path nih.gov |

| Activation Energy Calculation | Single Point Energy Calculation | QCISD(T)/6-311++G(3df,3pd) | Energy barrier for the reaction to occur nih.gov |

Analysis of Inclusion Complex Formation

The formation of inclusion complexes, where a guest molecule is encapsulated within a host molecule, can be effectively studied using computational methods. These studies provide insights into the stability and structure of such complexes. mjcce.org.mk For instance, the inclusion of amino acid stereoisomers within cyclodextrins has been investigated using methods like differential scanning calorimetry and structural visualization. mjcce.org.mk

Computational analysis can reveal the influence of the host's size and symmetry, as well as the guest's structure and flexibility, on the complexation interaction. mjcce.org.mk In the case of this compound, its ability to act as a guest in host molecules like cyclodextrins could be explored. Theoretical studies on chloride complexes with hybrid macrocycles have shown that substitutions on the host receptor can significantly affect the interaction with the chloride anion. rsc.org

The stability constants (Kb) of inclusion complexes can be determined computationally and are influenced by factors such as pH. mdpi.com For example, the inclusion complex of pipemidic acid with β-cyclodextrin was found to be more stable under acidic conditions due to hydrophobic effects. mdpi.com Docking studies and spectroscopic analysis can further elucidate the geometry of the inclusion, revealing which parts of the guest molecule are inserted into the host cavity. mdpi.com

Computational Prediction of Synthesis Pathways and Optimization

Computational tools are increasingly being used to predict and optimize synthetic pathways for chemical compounds. nih.gov These approaches can significantly accelerate the discovery of new synthetic routes. By combining computational algorithms with manual curation, it is possible to identify genes, proteins, and metabolites involved in biosynthetic pathways. nih.gov

For a target molecule like this compound, retrosynthesis prediction models can be employed. These models can be based on hand-coded reaction rules or, more recently, on rules automatically extracted from large reaction databases. nih.gov For example, a model using automatically extracted reaction rules from millions of examples can predict retrosynthetic reaction rules with high accuracy. nih.gov

One advanced approach combines three neural networks with a Monte Carlo tree search (3N-MCTS) for chemical synthesis prediction. nih.gov This method uses an "expansion policy" to select the best candidate transformations and a faster "rollout policy" to estimate the values of synthesis positions. nih.gov Such models can generate synthesis pathways that are often indistinguishable from those found in the literature. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pseudosaccharin Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling faster and more accurate predictions of molecular properties and reaction outcomes. nih.gov These data-driven disciplines use algorithms to identify patterns and relationships within large chemical datasets. arxiv.org

In the context of this compound research, ML models could be trained to predict its physicochemical properties, biological activity, or reactivity. These models learn from molecular descriptors or other mathematical representations of chemical structures. mdpi.com For instance, ML has been successfully applied to predict anticancer activity and generate novel bioactive compounds. mdpi.com

AI can also be integrated with automated synthesis platforms to optimize reaction conditions in real-time. illinois.edu By creating a feedback loop between an AI system and a molecule-making machine, researchers have been able to double the average yield of complex reactions. illinois.edu Furthermore, large language models are now being adapted for chemical research, offering powerful tools for encoding and extracting features from chemical data to improve downstream tasks. arxiv.org The development of ML models like DreaMS is also accelerating the analysis of unknown molecules from mass spectrometry data, which could be applied to identify novel derivatives or reaction products of this compound. eurekalert.org

| AI/ML Application | Description | Potential Impact on Pseudosaccharin Research |

| Property Prediction | ML models learn the relationship between molecular structure and properties from data. nih.gov | Faster prediction of solubility, reactivity, and biological activity. |

| Reaction Outcome Prediction | AI systems can predict the products of a chemical reaction. arxiv.org | Efficient screening of potential reactions involving this compound. |

| Synthesis Pathway Design | Retrosynthesis models suggest synthetic routes to a target molecule. nih.gov | Discovery of novel and more efficient synthesis pathways. |

| Automated Reaction Optimization | AI integrated with robotic systems can find the best reaction conditions. illinois.edu | Increased yields and reduced waste in the synthesis of this compound. |

| Novel Compound Generation | Generative models can propose new chemical structures with desired properties. mdpi.com | Design of new this compound derivatives with enhanced properties. |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structural integrity of Pseudosaccharin chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the benzisothiazole ring. The aromatic protons typically appear as a complex multiplet pattern in the downfield region (approximately 7.8-8.5 ppm) due to the electron-withdrawing effects of the sulfonyl group and the fused heterocyclic ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule. The aromatic carbons resonate in the typical range of 120-140 ppm. The carbon atom attached to the chlorine (C3) and the carbons adjacent to the sulfonyl group are significantly deshielded, appearing at the lower end of this range.

While ¹⁹F NMR is not directly applicable to this compound itself, it would be a critical technique for characterizing fluorinated analogues or derivatives, providing distinct signals for each unique fluorine environment.

Table 1: Representative NMR Chemical Shifts (δ) for the Benzisothiazole Ring System

| Nucleus | Chemical Shift Range (ppm) | Description |

|---|---|---|

| ¹H | 7.8 - 8.5 | Aromatic protons, complex multiplet |

| ¹³C | 120 - 140 | Aromatic carbons |

| ¹³C | >140 | Quaternary carbons of the fused ring system |

Infrared (IR) Spectroscopy for Functional Group Analysis and Polymorphism Studies

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.netwikipedia.org For this compound, the IR spectrum is dominated by strong absorptions corresponding to the sulfonyl group. spectroscopyonline.com

Key characteristic bands include:

Asymmetric SO₂ Stretch: A very strong band typically appears in the region of 1330-1370 cm⁻¹.

Symmetric SO₂ Stretch: Another strong band is observed around 1170-1190 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the isothiazole (B42339) ring shows a stretching vibration in the 1550-1600 cm⁻¹ range.

Aromatic C=C Stretch: Multiple bands of variable intensity are found between 1400-1600 cm⁻¹, characteristic of the benzene (B151609) ring. libretexts.org

IR spectroscopy can also be employed in solid-state analysis to study polymorphism, where different crystalline forms of the compound would exhibit distinct differences in their IR spectra, particularly in the fingerprint region (below 1200 cm⁻¹). libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric SO₂ Stretch | 1330 - 1370 | Strong |

| Symmetric SO₂ Stretch | 1170 - 1190 | Strong |

| C=N Stretch | 1550 - 1600 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Weak |

Mass Spectrometry (MS, HRMS, ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. researchgate.netchemguide.co.ukyoutube.comlibretexts.org

Molecular Ion Peak: In techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. A key feature for this compound is the isotopic pattern of the molecular ion. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two peaks will be observed (M⁺ and M+2⁺) with a characteristic intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom. miamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula (C₇H₄ClNO₂S). rsc.org

Fragmentation Pattern: Under ionization, the molecular ion can break apart into smaller, charged fragments. wikipedia.orgchemguide.co.uk The analysis of these fragments provides a "fingerprint" that helps confirm the structure. Common fragmentation pathways for this compound may include the loss of the chlorine atom (Cl•), sulfur dioxide (SO₂), or other neutral fragments. libretexts.org

Table 3: Expected Mass Spectrometry Data for this compound (C₇H₄ClNO₂S)

| Feature | Description | Expected m/z Value |

|---|---|---|

| Molecular Ion [M]⁺ | Corresponds to the molecule with ³⁵Cl | ~200.97 |

| Isotope Peak [M+2]⁺ | Corresponds to the molecule with ³⁷Cl | ~202.97 |

| Key Fragment | Loss of Chlorine (-Cl) | ~166 |

| Key Fragment | Loss of Sulfur Dioxide (-SO₂) | ~137 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for separating this compound from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and related non-volatile derivatives. libretexts.orgresearchgate.netnih.govjascoinc.com

A typical setup involves:

Mode: Reversed-phase chromatography is commonly used, employing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

Mobile Phase: A gradient mixture of water (often with a pH modifier like phosphoric acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is used to elute the compound and any impurities. sphinxsai.comoup.com

Detection: A UV-Vis detector is highly effective, as the aromatic system of this compound absorbs strongly in the UV region (typically monitored around 230-280 nm). nih.govsphinxsai.com

By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its purity can be accurately determined. While this compound itself is achiral, HPLC with a chiral stationary phase would be necessary for the separation of enantiomers if it were used to derivatize a chiral molecule.

Gas-Liquid Chromatography (GLC) for Volatile Derivatives

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is suitable for the analysis of volatile and thermally stable compounds. libretexts.org While this compound has limited volatility, GC can be used for its analysis or for monitoring volatile impurities.

Instrumentation: The analysis is performed using a capillary column coated with a suitable stationary phase. For sulfur- and nitrogen-containing compounds, specific detectors offer enhanced sensitivity and selectivity.

Detectors: While a Flame Ionization Detector (FID) can be used, more specific detectors are often preferred. A Sulfur Chemiluminescence Detector (SCD) or a Nitrogen Chemiluminescence Detector (NCD) provides high selectivity for sulfur- or nitrogen-containing compounds, respectively, minimizing interference from other substances. researchgate.net An Atomic Emission Detector (AED) can simultaneously monitor sulfur, nitrogen, chlorine, and carbon, providing elemental information for each chromatographic peak.

For certain applications, derivatization of this compound might be performed to increase its volatility and improve its chromatographic properties for GC analysis.

Thermal Analysis for Phase Behavior and Transitions

Thermal analysis techniques are crucial for characterizing the physicochemical properties of chemical compounds, providing insights into their thermal stability, phase transitions, and purity. For this compound and its related compounds, methods like Differential Scanning Calorimetry and Polarized Light Thermomicroscopy offer valuable data on their behavior as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govmalvernpanalytical.com This method is widely used to determine the thermal properties of a substance, such as its melting point, enthalpy of fusion, and heat capacity. nih.gov

While specific DSC data for the highly reactive this compound is not extensively documented, analysis of its parent compound, saccharin (B28170), provides relevant insights. Studies on saccharin show a distinct endothermic event corresponding to its melting and decomposition. mdpi.com DSC measurements for saccharin show a single, sharp endothermic peak, indicating its melting point. nih.gov This transition is a key characteristic for identifying the substance and assessing its purity. For instance, the melting point of saccharin has been recorded with an onset temperature (T_on) of 225.9 °C. nih.gov Another study observed this fusion event at around 220 °C. mdpi.com After melting, saccharin may undergo further thermal events, such as sublimation or decomposition at higher temperatures. nih.gov

Table 1: DSC Thermal Properties of Saccharin

| Compound | Thermal Event | Onset Temperature (T_on) | Reference |

|---|---|---|---|

| Saccharin | Melting | 225.9 °C | nih.gov |

| Saccharin | Fusion | ~220 °C | mdpi.com |

Polarized Light Thermomicroscopy